![molecular formula C9H5N3O B1421378 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190319-27-7](/img/structure/B1421378.png)
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, also known as 3-F-1H-PPC, is an important organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom and a carbonitrile group, and it is used as a precursor for other compounds. 3-F-1H-PPC is used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It is also used in the synthesis of other heterocyclic compounds, such as pyrrolo[3,2-b]pyridines and indoles. In addition, 3-F-1H-PPC is used in the study of enzyme inhibition, as well as in the synthesis of compounds for the treatment of cancer and other diseases.
Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibition
This compound serves as a core structure for derivatives that act as potent inhibitors of FGFR . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile have shown potent activities against FGFR1, FGFR2, and FGFR3, with potential therapeutic applications in breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Anticancer Agent Development
The pyrrolo[3,2-b]pyridine scaffold is utilized in the synthesis of compounds with anticancer properties. For instance, it has been used to create tertiary sulfonamide derivatives that act as carbonic anhydrase IX inhibitors, which are explored as anticancer agents .
Diabetes Management
Derivatives of this compound have been studied for their potential to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Organ Development and Angiogenesis
The FGF–FGFR axis, which can be modulated by derivatives of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, is involved in signal transduction pathways that regulate organ development and angiogenesis. This makes it relevant for research in tissue engineering and regenerative medicine .
Cell Proliferation and Migration
Compounds based on this scaffold have been shown to inhibit cell proliferation and migration, which are key processes in cancer progression. This application is crucial for developing treatments that prevent tumor metastasis .
Lead Compound Optimization
Due to its potent biological activity and low molecular weight, this compound is considered an appealing lead compound for further optimization in drug development. It provides a foundation for creating more effective and targeted therapies .
properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUGDWXGMGLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676848 | |
Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
CAS RN |
1190319-27-7 | |
Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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